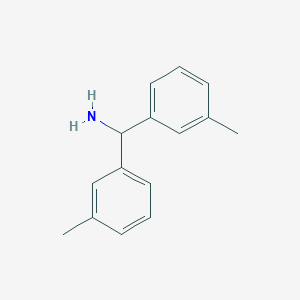

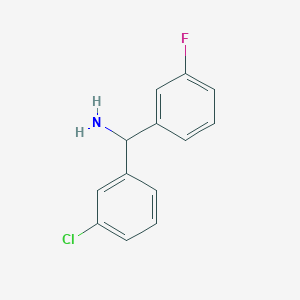

Bis(3-methylphenyl)methanamine

Overview

Description

Bis(3-methylphenyl)methanamine, also known as DMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of aromatic amines, which are widely used in the synthesis of various organic compounds.

Scientific Research Applications

Photocytotoxicity in Cancer Treatment

Bis(3-methylphenyl)methanamine derivatives have been explored in the context of cancer treatment. For instance, iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives exhibit photocytotoxic properties. These complexes are capable of generating reactive oxygen species when exposed to red light, leading to apoptosis in various cancer cell lines (Basu et al., 2014). Similarly, iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have shown enhanced cellular uptake and remarkable photocytotoxicity in cancer cells (Basu et al., 2015).

Chemical Sensing and Chemosensors

Compounds derived from bis(3-methylphenyl)methanamine have been used in the development of chemosensors. A study describes a Schiff base fluorescent chemosensor using a derivative of this compound, which is responsive to metal ions such as Zn2+ and Cd2+ (Purkait et al., 2018). These chemosensors are significant for applications in environmental monitoring and diagnostics.

Synthesis and Structural Analysis

The compound and its derivatives have also been a subject of interest in the field of synthesis and structural analysis. Studies involving the synthesis and characterization of novel structures incorporating bis(3-methylphenyl)methanamine have provided insights into the molecular architecture and potential applications of these compounds. For example, the synthesis and characterization of novel ferrocene-containing derivatives have been explored for potential applications in various fields (Blanco-Carapia et al., 2022).

Catalytic Activity in Organic Synthesis

Compounds derived from bis(3-methylphenyl)methanamine have been utilized in catalytic processes. For instance, dinuclear zinc complexes supported by bis(iminopyridine) ligands, including derivatives of this compound, have shown effectiveness in the catalytic activation of heteroallenes (Bheemaraju et al., 2013). These findings are relevant for the development of new catalytic methods in organic synthesis.

Anticancer Studies

Additionally, bis(3-methylphenyl)methanamine derivatives have been investigated for their potential anticancer properties. A study focused on synthesizing and characterizing a bis(methylphenylmethanamine) dichloroplatinum complex and exploring its anticancer activity, demonstrating the potential of these compounds in oncological research (Ameta et al., 2017).

properties

IUPAC Name |

bis(3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCXXIRHLYHZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-methylphenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

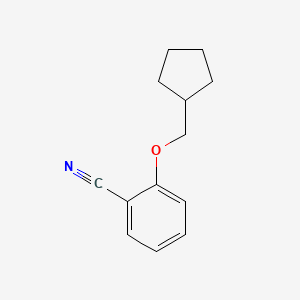

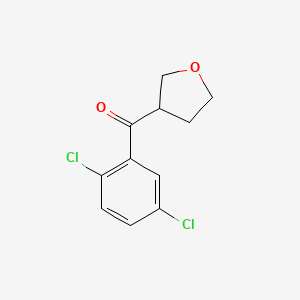

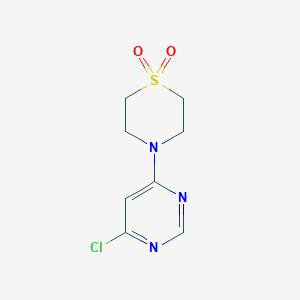

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)

![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)

![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)